4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
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Overview
Description
4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Bromine Atom: Bromination of the aromatic ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy group and the oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.
Scientific Research Applications
4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the sulfonamide group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-bis(4-methoxyphenyl)aniline: This compound shares the bromine and methoxyphenyl groups but lacks the oxadiazole ring.
4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar in structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields.
Properties
IUPAC Name |
4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S/c1-23-13-6-2-11(3-7-13)16-19-15(24-20-16)10-18-25(21,22)14-8-4-12(17)5-9-14/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHIEZHUFSLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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